![molecular formula C11H18O B11968145 Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- CAS No. 58437-71-1](/img/structure/B11968145.png)
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)-: is a chemical compound with the molecular formula C11H18O . It is characterized by a bicyclic structure with a double bond and a hydroxyl group, making it a primary alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- typically involves the reaction of suitable precursors under controlled conditions. One common method includes the use of Grignard reagents to introduce the bicyclic structure, followed by oxidation and reduction steps to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes and continuous flow reactors to ensure high yield and purity. The use of advanced separation techniques such as distillation and chromatography is also common in industrial settings to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The double bond in the bicyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2)
Major Products: The major products formed from these reactions include aldehydes , ketones , and various substituted derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- exerts its effects involves interactions with specific molecular targets. The hydroxyl group and double bond in its structure allow it to participate in various chemical reactions and biological pathways . These interactions can lead to changes in the conformation and function of target molecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
- Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (E)-
- 2,2,5-Trimethyl-1,3-dioxolane-4-one
- Ethyl lactate
- 2-Ethylhexyl pelargonate
Uniqueness: Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)- is unique due to its bicyclic structure and the presence of a double bond and hydroxyl group . These features confer specific chemical reactivity and biological activity that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
58437-71-1 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(2E)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h5,8-9,12H,3-4,6-7H2,1-2H3/b10-5+ |
InChI-Schlüssel |
JGDHOHFQJJATNG-BJMVGYQFSA-N |
Isomerische SMILES |
CC\1(C2CCC(C2)/C1=C\CO)C |
Kanonische SMILES |
CC1(C2CCC(C2)C1=CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


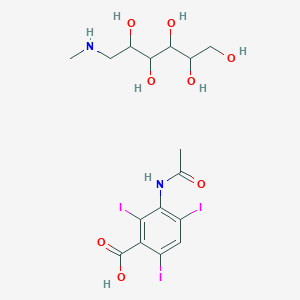

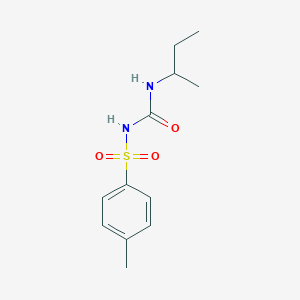
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968087.png)

![5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11968107.png)
![Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-](/img/structure/B11968113.png)
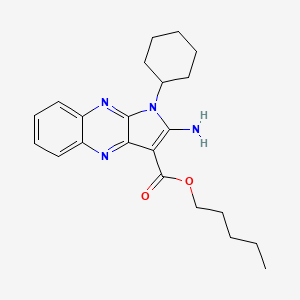
![2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B11968121.png)
![Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B11968123.png)
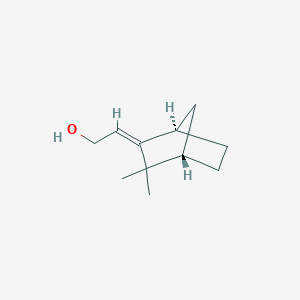
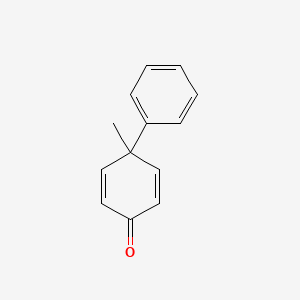
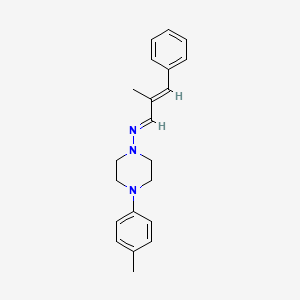
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11968158.png)
